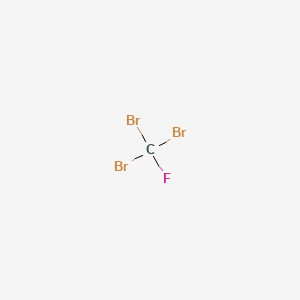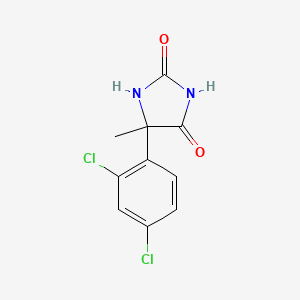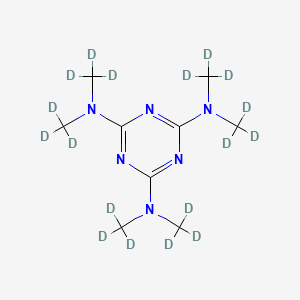
Tribromofluorometano
Descripción general
Descripción
Tribromofluoromethane is a useful research compound. Its molecular formula is CBr3F and its molecular weight is 270.72 g/mol. The purity is usually 95%.
The exact mass of the compound Tribromofluoromethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tribromofluoromethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tribromofluoromethane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tribromofluorometano, también conocido como Fluorotribromometano, es un halometano mixto totalmente halogenado. Aquí se presenta un análisis exhaustivo de sus aplicaciones en la investigación científica, centrándose en aplicaciones únicas:
Supresión de incendios
El this compound se utiliza en extintores de incendios debido a su eficacia para interrumpir el proceso de combustión. Puede utilizarse en sistemas especializados de supresión de incendios, en particular en áreas donde los extintores de agua podrían dañar equipos o materiales sensibles .
Síntesis de compuestos fluorados
En la síntesis orgánica, el this compound se utiliza para producir dibromofluorometillitio, que puede reaccionar con aldehídos o cetonas para producir alcoholes fluorados. Estos compuestos tienen diversas aplicaciones en productos farmacéuticos y agroquímicos debido a su estabilidad y actividad biológica .
Estudios de unión electrónica
Como gas polar que atrae electrones, el this compound se estudia por su polarizabilidad electrónica y su unión disociativa de electrones. Esta investigación tiene implicaciones para comprender la química atmosférica y diseñar materiales con propiedades electrónicas específicas .
Generación de reacciones de adición de carbonilo
El this compound se somete a reacciones con butillitio para generar dibromofluorometillitio, que luego puede utilizarse en reacciones de adición de carbonilo para producir diversos compuestos orgánicos fluorados con aplicaciones potenciales en química medicinal .
Safety and Hazards
Propiedades
IUPAC Name |
tribromo(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr3F/c2-1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZAEIHJPNTART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059859 | |
| Record name | Tribromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Fluorotribromomethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
353-54-8 | |
| Record name | Tribromofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, tribromofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, tribromofluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromofluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Tribromofluoromethane?
A1: Tribromofluoromethane has the molecular formula CFBr3 and a molecular weight of 270.72 g/mol.
Q2: What spectroscopic data is available for Tribromofluoromethane?
A2: Extensive Raman and infrared spectroscopic studies have been conducted on Tribromofluoromethane, particularly in its solid state. These studies have revealed information about its vibrational modes, including lattice and internal modes, under various temperatures and pressures. [, , ] Additionally, photoelectron spectroscopy has been used to investigate the bonding properties of the molecule and its cation. []
Q3: How does the freezing point of Tribromofluoromethane change with pressure?
A3: Raman studies have shown that the freezing point of Tribromofluoromethane increases with applied pressure, occurring near 1.0 GPa at room temperature. []
Q4: Can Tribromofluoromethane be used in organic synthesis?
A4: Yes, Tribromofluoromethane serves as a valuable reagent in organic synthesis. For instance, it can be used to generate dibromofluoromethyllithium, a versatile reagent for synthesizing fluorinated alcohols and olefins. [, , ] It also plays a crucial role in synthesizing fluoro- and bromofluoroaryl compounds through copyrolysis reactions. []
Q5: How does Tribromofluoromethane react with aldehydes and ketones?
A5: Tribromofluoromethane, when reacted with tris(dimethylamino)phosphine, generates a phosphorus ylide. This ylide undergoes Wittig reactions with aldehydes and ketones, producing corresponding alkene products as mixtures of E/Z isomers. [, ]
Q6: Can Tribromofluoromethane be used to synthesize heterocyclic compounds?
A6: Yes, Tribromofluoromethane participates in ruthenium-catalyzed tandem C-H fluoromethylation/cyclization reactions with N-alkylhydrazones, leading to the formation of 4-fluoropyrazoles. []
Q7: Can Tribromofluoromethane act as a precursor for fluorinated building blocks?
A7: Yes, Tribromofluoromethane can be utilized for the synthesis of dibromofluoromethyl alkene and 1-bromo-1,3-fluorinated diene derivatives. These compounds can serve as building blocks for further chemical transformations. []
Q8: Are there specific challenges associated with the handling and storage of Tribromofluoromethane?
A8: While specific stability and formulation data are limited in the provided research, Tribromofluoromethane's reactivity suggests a need for careful handling and storage. Its use as a reagent often involves low temperatures, hinting at potential instability under standard conditions. Further research is necessary to explore its long-term stability and potential formulation strategies for various applications.
Q9: What is known about the environmental impact of Tribromofluoromethane?
A9: While the provided research doesn't explicitly address the environmental impact and degradation of Tribromofluoromethane, it is crucial to acknowledge its potential effects. As a halomethane, it's essential to investigate its persistence in the environment, potential for bioaccumulation, and any toxic effects on ecosystems. Further research in this area is necessary to develop responsible handling and disposal practices and explore potential mitigation strategies.
Q10: What are some of the historical milestones in research related to Tribromofluoromethane?
A11: Early research on Tribromofluoromethane focused on its physical properties, including its crystal structure determined through powder neutron diffraction. [] Subsequent research explored its use in synthetic chemistry, uncovering its versatility as a reagent for introducing fluorine and bromine atoms into various molecules. The development of new synthetic methods using Tribromofluoromethane continues to be an active area of research, highlighting its significance in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)












